2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile
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Overview
Description
2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.
Attachment of the Benzonitrile Group: The final step involves the coupling of the benzonitrile group to the pyrimidine-piperidine intermediate through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile group, where the nitrile can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique structure allows it to be used in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzamide
- 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzaldehyde
Uniqueness
The uniqueness of 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields of research and industry.
Properties
CAS No. |
2089611-85-6 |
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Molecular Formula |
C18H21N5O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H21N5O2/c1-22-17(24)9-16(21-15-7-4-8-20-11-15)23(18(22)25)12-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15,20-21H,4,7-8,11-12H2,1H3/t15-/m1/s1 |
InChI Key |
CJUQMOXPZCAFBI-OAHLLOKOSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N[C@@H]3CCCNC3 |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)NC3CCCNC3 |
Origin of Product |
United States |
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